![molecular formula C7H12N2O2 B2828020 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one CAS No. 908066-25-1](/img/structure/B2828020.png)
hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a complex organic compound. It is also known as PD-128,907, a drug used in scientific research . It acts as a potent and selective agonist for the dopamine D2 and D3 receptors . It is used for studying the role of these receptors in the brain, such as inhibitory autoreceptors that act to limit further dopamine release, as well as the release of other neurotransmitters .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4(3H)-quinazolinones was performed via the reaction of anthranilic acid with dicarboxylic anhydrides . The products were heated in acetic anhydride to produce benzoxazinones. Finally, 4(3H)-quinazolinones were synthesized by the reaction between benzoxazinones and primary amines .Chemical Reactions Analysis
The reactivities of similar compounds, such as pyrrolo[2,1-c][1,2,4]benzotriazine and 4-oxo-4H-pyrrolo[2,1-c][1,4]benzoxazine, to some typical electrophiles have been studied . The preferred site of substitution in these compounds is position 1 .Applications De Recherche Scientifique
Configurational and Conformational Studies
One study focused on the synthesis and nuclear magnetic resonance (NMR) analysis of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones. These compounds were prepared through the reaction of the appropriate piperidyl carbinol with ethyl chloroacetate. The configurations of these compounds were determined, and their conformations were analyzed, revealing insights into their structural characteristics (Cahill & Crabb, 1972).
Electroreduction and Ring Opening Studies
Another study examined the electrochemical behavior of hexazinone, focusing on its protonation, hydration, elimination, and ring opening during electroreduction. This research provides valuable insights into the chemical reactivity of hexazinone under various conditions, which could be relevant for understanding its behavior in environmental and industrial contexts (Privman & Zuman, 1998).
Metal-Catalyzed Cyclizations
The synthesis of dihydropyran and dihydro-1,4-oxazine derivatives via metal-catalyzed intramolecular cyclizations was reviewed, highlighting methods for constructing these heterocyclic structures with significant biological activities. This review underscores the importance of such cyclizations in the synthesis of complex organic compounds (Varela & Saá, 2016).
Solid Phase Synthesis of Heterocycles
Research on the solid-supported synthesis of various six-membered heterocycles, including dihydrooxazinones, using immobilized oxazolones, demonstrates the versatility of solid-phase synthesis methods in generating functionalized heterocycles. This study exemplifies the potential for efficient synthesis of complex molecules with significant applications in pharmaceuticals and materials science (Gräßle et al., 2016).
Synthesis of Lactam and Ketone Precursors
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related compounds as precursors to various substituted pyrazines showcases the utility of these compounds in constructing complex molecular architectures. Such synthetic routes are crucial for developing new chemical entities with potential biological activities (Branden, Compernolle, & Hoornaert, 1992).
Mécanisme D'action
Target of Action
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, also known as Tadalafil , is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
Tadalafil works by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, leading to erections in response to sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)/cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which stimulates the production of cGMP. The cGMP then triggers smooth muscle relaxation and vasodilation . By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, enhancing and prolonging its effects .
Pharmacokinetics
It is known that tadalafil has a long half-life, allowing for once-daily dosing and a longer window of opportunity for sexual activity . It is absorbed in the gastrointestinal tract and metabolized in the liver .
Result of Action
The primary result of Tadalafil’s action is the facilitation of erections in response to sexual stimulation . By enhancing the effects of cGMP, it promotes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis . This makes it an effective treatment for erectile dysfunction .
Action Environment
The efficacy and stability of Tadalafil can be influenced by various environmental factors. For instance, food can delay its absorption, and liver or kidney disease can affect its metabolism . Additionally, the use of certain other medications can interact with Tadalafil, potentially affecting its action .
Analyse Biochimique
Biochemical Properties
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is known to interact with various enzymes and proteins. It is identified as a neurokinin receptor antagonist , indicating that it can bind to these receptors and inhibit their function. The nature of these interactions is typically characterized by the compound’s ability to bind to the active site of the enzyme or protein, thereby modulating its activity .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various cellular processes. It is used for research in schizophrenia , suggesting that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism within neural cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with neurokinin receptors . By binding to these receptors, it can inhibit their activity and induce changes in gene expression and cellular signaling. This can lead to alterations in cellular function, particularly in neural cells .
Metabolic Pathways
Given its known interactions with neurokinin receptors , it is likely involved in pathways related to neural signaling and function.
Subcellular Localization
Given its known interactions with neurokinin receptors , it is likely localized to areas of the cell where these receptors are present, such as the cell membrane.
Propriétés
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
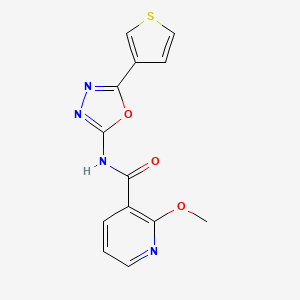
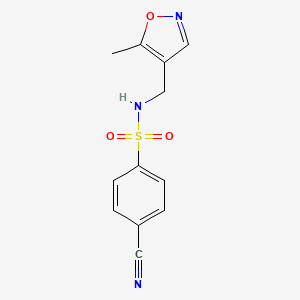
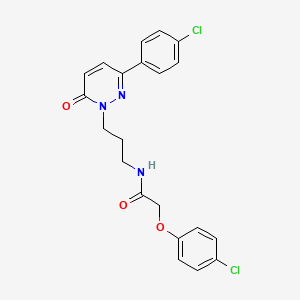
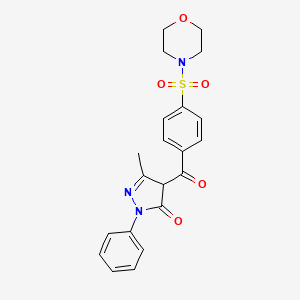
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)
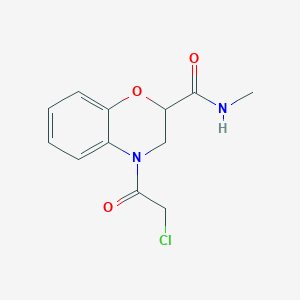
![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)
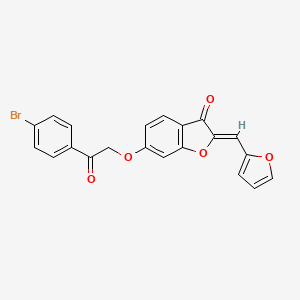
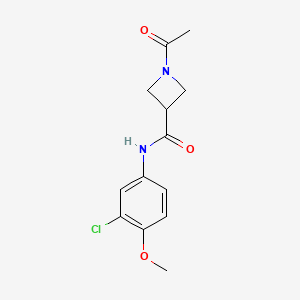
![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)
